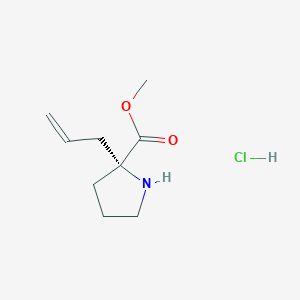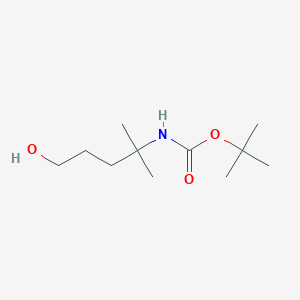
3-(2-Hydroxyphenyl)oxetan-3-ol
Descripción general
Descripción
3-(2-Hydroxyphenyl)oxetan-3-ol is a chemical compound that belongs to the class of oxetanes. It possesses a unique chemical structure characterized by a four-membered oxetane ring fused with a phenol group.
Mecanismo De Acción
Target of Action
Oxetane-containing compounds have been employed to improve drugs’ physicochemical properties . Oxetanes have been used in the development of drugs targeting various diseases, including cancer .
Mode of Action
Oxetane is known to be an electron-withdrawing group, reducing the basicity of its adjacent nitrogen atom, which may lower the drug’s overall lipophilicity . This property can influence the interaction of the compound with its targets.
Biochemical Pathways
Oxetane-containing drugs have been shown to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .
Pharmacokinetics
Oxetane is known to be more metabolically stable and lipophilicity neutral . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Action Environment
The physicochemical properties of oxetane-containing compounds, such as metabolic stability and lipophilicity, can be influenced by various factors, including ph, temperature, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
The oxetane ring in 3-(2-Hydroxyphenyl)oxetan-3-ol serves as an isostere of the carbonyl moiety . This suggests that it may play a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.
Molecular Mechanism
Oxetanes are less reactive than epoxides and generally unreactive in basic conditions . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-Hydroxyphenyl)oxetan-3-ol involves the reaction of 3-oxetanone with 2-bromophenol. The reaction typically proceeds under basic conditions, using a base such as potassium carbonate, and is carried out in an appropriate solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the oxetane ring .
Another approach involves the intramolecular cyclization of 2-(2-hydroxyphenyl)ethanol derivatives. This method requires the use of strong acids or bases to promote the cyclization reaction, leading to the formation of the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxyphenyl)oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxetane ring can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols or other reduced oxetane derivatives.
Substitution: Substituted phenolic compounds.
Aplicaciones Científicas De Investigación
3-(2-Hydroxyphenyl)oxetan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hydroxyphenyl)oxetan-3-ol: A similar compound with a hydroxyl group at a different position on the phenyl ring.
3-(4-Hydroxyphenyl)oxetan-3-ol: Another similar compound with the hydroxyl group at the para position on the phenyl ring.
Uniqueness
3-(2-Hydroxyphenyl)oxetan-3-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the hydroxyl group on the phenyl ring can significantly affect the compound’s properties and interactions with other molecules .
Propiedades
IUPAC Name |
3-(2-hydroxyphenyl)oxetan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)9(11)5-12-6-9/h1-4,10-11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAGYWFKHNPCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306507 | |
| Record name | 3-(2-Hydroxyphenyl)-3-oxetanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123786-87-7 | |
| Record name | 3-(2-Hydroxyphenyl)-3-oxetanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123786-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Hydroxyphenyl)-3-oxetanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3082335.png)


![5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3082364.png)






